molecular formula C10H11N3OS B2912222 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 515847-82-2

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2912222
CAS No.: 515847-82-2
M. Wt: 221.28
InChI Key: KZOMSPKSWBGZMC-UHFFFAOYSA-N
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Description

1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide (CAS 515847-82-2) is a chemical compound with the molecular formula C₁₁H₁₁N₃OS and a molecular weight of 221.28 . This pyrazole carboxamide derivative is provided for research use only and is a valuable scaffold for investigating new biological activities. Pyrazole carboxamides are an area of significant interest in agricultural and pharmacological chemistry. Research on related compounds has shown that the pyrazole carboxamide structure can be associated with potent antifungal properties. For instance, studies on similar fungicides have demonstrated that their mechanism of action may involve the disruption of mitochondrial function in fungi, specifically by inhibiting critical enzymes in the respiratory chain such as succinate dehydrogenase (Complex II) and cytochrome c reductase (Complex III) . This leads to impaired energy production and ultimately cell death in target pathogens. Furthermore, this class of compounds is also the subject of ongoing investigation in other biological fields. Researchers are exploring the effects of pyrazole-5-carboxamide derivatives on mitochondrial respiration in mammalian cells, highlighting the importance of this chemotype in metabolic studies . Additionally, structural analogs featuring pyrazole carboxamide cores linked to sulfonamide groups are being examined as potential inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII), indicating a potential research interest in oncology . The broad spectrum of potential biological activities makes this compound a compound of interest for further research and development. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to supplier safety information, similar compounds may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-13-9(4-5-12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOMSPKSWBGZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethanamine under dehydrating conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its thiophen-2-ylmethyl substituent. Below is a comparative analysis of analogs with varying substituents:

Compound Name Key Substituents Biological Activity/Application Reference
1-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-1H-pyrazole-5-carboxamide (CH223191) Diazenylphenyl group Aryl hydrocarbon receptor (AHR) antagonist
1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Piperidinylsulfonylphenyl group Measles virus RNA polymerase inhibitor
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide Thiophene-2-sulfonyl group Antibacterial/antimycobacterial activity
Tolfenpyrad 4-chloro-3-ethyl, substituted benzyl group Broad-spectrum insecticide

Key Observations :

  • Thiophene vs. Sulfonamide : The thiophen-2-ylmethyl group in the target compound may enhance membrane permeability compared to sulfonamide-containing analogs (e.g., ), which rely on hydrogen bonding for target engagement .
  • Antiviral Activity : Sulfonamide derivatives () exhibit EC50 values in the low micromolar range against measles virus, attributed to their interaction with the viral polymerase. The thiophene group’s electron-rich nature might alter binding kinetics in similar targets .

Pharmacological and Toxicological Profiles

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Cytotoxicity: Sulfonamide analogs () show selectivity indices (SI = CC50/EC50) >100, indicating low cytotoxicity .
  • Photosensitivity : Compounds like CH223191 () require light-protected handling due to diazenyl groups, whereas the thiophene moiety may offer greater stability .

Biological Activity

1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide, a compound with notable biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C10H10N4OSC_{10}H_{10}N_{4}OS with a molecular weight of approximately 218.28 g/mol. The compound features a pyrazole ring substituted with a thiophenyl group, which is crucial for its biological activity.

Solubility and Stability

The compound is soluble in organic solvents such as DMSO and ethanol, which facilitates its use in various biological assays. It exhibits stability under standard laboratory conditions, making it suitable for extensive research applications.

This compound functions primarily as an aryl hydrocarbon receptor (AhR) antagonist. It has been shown to block the binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to AhR in a dose-dependent manner, inhibiting TCDD-mediated translocation and DNA-binding activity of the receptor . This action is significant as the AhR pathway is implicated in various physiological processes and pathologies, including cancer and immune responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests demonstrated that it exhibits potent activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has shown promise in cancer research as well. In a study evaluating various pyrazole derivatives for anticancer activity, several compounds demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition . Specifically, derivatives similar to this compound exhibited IC50 values in the micromolar range against various tumor cell lines.

Study 1: Aryl Hydrocarbon Receptor Inhibition

In a pivotal study by Kim et al., it was found that CH223191 (a related compound) effectively prevented TCDD-induced toxicity by antagonizing the AhR pathway. This study provided foundational insights into the therapeutic potential of AhR antagonists in mitigating environmental toxin-induced effects .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activities revealed that pyrazole derivatives significantly inhibited biofilm formation and bacterial growth, underscoring their potential as novel antimicrobial agents . The study utilized a range of assays to quantify the effectiveness of these compounds against resistant strains.

Study 3: Anticancer Activity

Research conducted on pyrazole-linked compounds indicated that they could induce apoptosis in cancer cells while sparing normal cells. The findings suggested that these compounds could be developed into effective anticancer therapies targeting specific pathways involved in tumor growth .

Data Tables

Activity Type IC50/MIC Value Target Reference
AhR AntagonismNot specifiedAryl Hydrocarbon Receptor
Antimicrobial Activity0.22 - 0.25 µg/mLStaphylococcus aureus
Anticancer ActivityVaries (µM range)Various Cancer Cell Lines

Q & A

Q. What synthetic strategies are effective for preparing 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide?

Answer: The compound can be synthesized via amide coupling and heterocyclic functionalization . A common approach involves:

Core intermediate preparation : Reacting pyrazole-5-carboxylic acid derivatives with thiophen-2-ylmethylamine. For example, NaH-mediated coupling of activated esters (e.g., acyl chlorides) with amines is effective, as seen in analogous syntheses of thiazole carboxamides .

Protection/deprotection steps : Protecting the pyrazole nitrogen with groups like 4-methoxybenzyl (PMB) to prevent side reactions during coupling .

Cyclization agents : Phosphorous oxychloride (POCl₃) or DMF-DMA can facilitate cyclization of intermediates into heterocyclic scaffolds .

Q. Key considerations :

  • Use anhydrous conditions for NaH-mediated reactions to avoid hydrolysis.
  • Optimize reaction temperatures (e.g., 120°C for POCl₃-mediated cyclization) .

Q. How is the structural integrity of the compound verified post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is recommended:

  • IR spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thiophene C-S (~700 cm⁻¹) stretches.
  • NMR spectroscopy :
    • ¹H NMR : Thiophene protons resonate at δ 6.8–7.5 ppm; pyrazole protons appear as singlets (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Amide carbonyl carbons appear at δ 160–170 ppm .
  • X-ray crystallography : Resolve bond lengths (e.g., C-N amide bond ~1.33 Å) and dihedral angles to confirm spatial orientation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

Map electrostatic potential surfaces to identify electron-deficient regions (e.g., amide carbonyl carbon) susceptible to nucleophilic attack.

Calculate activation energies for proposed reaction pathways, such as substitution at the thiophene methyl position .

Case study : Analogous pyrazole derivatives showed a 15–20 kcal/mol barrier for SN2 reactions at the methyl group, indicating moderate reactivity .

Q. What contradictions exist in reported biological activities of structurally related compounds?

Answer: Discrepancies arise in target selectivity and toxicity profiles :

  • Selectivity : A thiophene-pyrazole analog showed IC₅₀ = 2 µM against kinase A but >50 µM against kinase B due to steric hindrance in the ATP-binding pocket .
  • Toxicity : Some derivatives exhibit cytotoxicity (e.g., LC₅₀ = 10 µM in HepG2 cells) linked to thiophene-mediated ROS generation, while others are non-toxic (LC₅₀ > 100 µM) due to electron-withdrawing substituents .

Q. Methodological resolution :

  • Perform dose-response assays across multiple cell lines.
  • Use molecular docking to rationalize target interactions.

Q. What safety protocols are critical when handling this compound?

Answer: Based on structurally similar compounds (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine):

  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315) .
  • Mitigation :
    • Use PPE (gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation (H335) .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. How can HPLC-MS optimize purity analysis and impurity profiling?

Answer: Method parameters :

  • Column: C18 reverse-phase (3.5 µm particle size).
  • Mobile phase: Gradient of acetonitrile/water (0.1% formic acid).
  • Detection: ESI-MS in positive ion mode for [M+H]⁺ (expected m/z: 263.3).

Q. Impurity identification :

  • Byproducts like unreacted thiophen-2-ylmethylamine (m/z 114.1) or hydrolyzed amides can be quantified at <0.5% .

Q. What strategies improve solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : The compound’s pKa (~4.2 for the pyrazole nitrogen) allows solubility enhancement in mildly acidic buffers (pH 5–6) .

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